molecular formula C19H20N2O3 B461096 (10S,11R,15S,16R)-16-acetyl-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione

(10S,11R,15S,16R)-16-acetyl-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione

Cat. No.: B461096
M. Wt: 324.4g/mol
InChI Key: SOAHYZOJPZSYIK-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-acetyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fused pyrroloquinoline core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrrole derivatives. The key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the pyrroloquinoline core through cyclization reactions.

    Acetylation: Introduction of the acetyl group at the 10th position.

    Propylation: Addition of the propyl group at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-acetyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can be further explored for their biological activities.

Scientific Research Applications

10-acetyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-acetyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-acetyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione stands out due to its unique structural features and diverse biological activities

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4g/mol

IUPAC Name

(10S,11R,15S,16R)-16-acetyl-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione

InChI

InChI=1S/C19H20N2O3/c1-3-10-20-18(23)15-14-9-8-12-6-4-5-7-13(12)21(14)17(11(2)22)16(15)19(20)24/h4-9,14-17H,3,10H2,1-2H3/t14-,15-,16-,17-/m0/s1

InChI Key

SOAHYZOJPZSYIK-QAETUUGQSA-N

SMILES

CCCN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C

Isomeric SMILES

CCCN1C(=O)[C@H]2[C@@H]3C=CC4=CC=CC=C4N3[C@H]([C@H]2C1=O)C(=O)C

Canonical SMILES

CCCN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C

Origin of Product

United States

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